

CP-544439: A Technical Overview of a Potent MMP-13 Inhibitor

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Compound of Interest		
Compound Name:	CP-544439	
Cat. No.:	B1669506	Get Quote

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Core Compound Details

CP-544439 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This technical guide provides an in-depth overview of its fundamental properties, biological activities, and the signaling pathways it modulates.

Property	Value
CAS Number	230954-09-3
Molecular Formula	C18H19FN2O6S
Molecular Weight	410.42 g/mol
IUPAC Name	4-({[4-(4-Fluorophenoxy)phenyl]sulfonyl}amino)- N-hydroxytetrahydro-2H-pyran-4-carboxamide

Biological Activity and Mechanism of Action

CP-544439 exhibits high inhibitory activity against MMP-13. Research indicates its potential therapeutic applications in conditions characterized by excessive collagen degradation, such



as osteoarthritis. Furthermore, studies have demonstrated its role in regulating adipogenesis, the process of fat cell formation.

Inhibition of MMP-13

MMP-13 is a key collagenase involved in the breakdown of the extracellular matrix in cartilage. [1] The dysregulation of MMP-13 is a hallmark of osteoarthritis, leading to the progressive destruction of joint cartilage.[1][2] **CP-544439** acts as a potent inhibitor of this enzyme, thereby preventing the degradation of type II collagen.[3]

Regulation of Adipogenesis

Matrix metalloproteinases and their inhibitors play a significant role in adipocyte differentiation and adipose tissue remodeling.[4][5] MMPs are involved in the breakdown of the extracellular matrix, a process necessary for the expansion of adipose tissue.[5] By inhibiting MMP activity, compounds like **CP-544439** can modulate adipogenesis.[4][6]

Experimental Protocols

MMP-13 Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of **CP-544439** against MMP-13.

- Reagent Preparation:
 - Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
 - Dilute recombinant human MMP-13 enzyme in the assay buffer to the desired concentration (e.g., 1-5 nM).
 - Prepare a stock solution of a fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO and then dilute to the working concentration in assay buffer.
 - Prepare a serial dilution of CP-544439 in DMSO, followed by a final dilution in assay buffer.



Assay Procedure:

- Add 20 μL of the diluted CP-544439 solutions to the wells of a 96-well microplate. Include a vehicle control (DMSO) and a positive control (a known MMP-13 inhibitor).
- Add 60 μL of the diluted MMP-13 enzyme solution to each well.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 20 μL of the fluorogenic substrate solution to each well.
- Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) in a kinetic mode for 30-60 minutes at 37°C.[7]

Data Analysis:

- Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of CP-544439.
- Calculate the percentage of inhibition relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

3T3-L1 Adipogenesis Inhibition Assay

This protocol describes a cell-based assay to evaluate the effect of **CP-544439** on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

- Cell Culture and Differentiation Induction:
 - Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum until confluent.
 - Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin (MDI medium).[8]



- On Day 2, replace the MDI medium with DMEM containing 10% FBS and 10 μg/mL insulin.
- On Day 4, and every two days thereafter, replace the medium with fresh DMEM containing 10% FBS.
- Treatment with CP-544439:
 - Prepare stock solutions of CP-544439 in DMSO.
 - Add the desired concentrations of CP-544439 to the cell culture medium at the time of differentiation induction (Day 0) and with each subsequent medium change. Include a vehicle control (DMSO).
- Assessment of Adipogenesis (Oil Red O Staining):
 - o On Day 8-10, wash the cells with phosphate-buffered saline (PBS).
 - Fix the cells with 10% formalin in PBS for at least 1 hour.
 - Wash the cells with water and then with 60% isopropanol.
 - Stain the cells with a working solution of Oil Red O for 10-20 minutes to visualize lipid droplets.
 - Wash the cells with water to remove excess stain.
 - Quantify adipogenesis by eluting the Oil Red O stain from the cells with 100% isopropanol and measuring the absorbance at a wavelength of 490-520 nm.[9]

Signaling Pathways

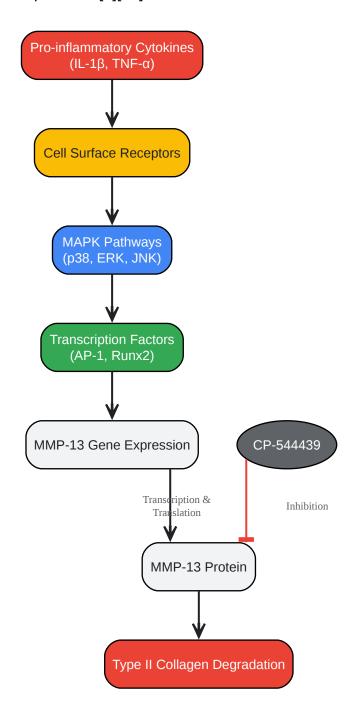
CP-544439, through its inhibition of MMP-13, is anticipated to modulate downstream signaling pathways involved in both cartilage degradation and adipogenesis.

MMP-13-Mediated Signaling in Cartilage Degradation

MMP-13 expression and activity in chondrocytes are regulated by a complex network of signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38,



ERK, and JNK).[10] Pro-inflammatory cytokines like IL-1 β and TNF- α can activate these pathways, leading to the upregulation of transcription factors such as AP-1 and Runx2, which in turn drive MMP-13 gene expression.[2][10]



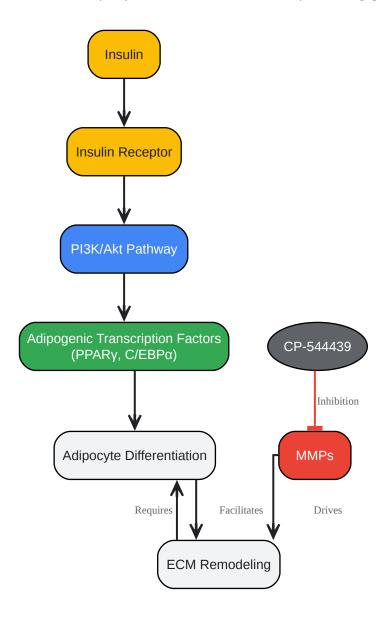
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MMP-13 Signaling in Cartilage Degradation

Signaling Pathways in Adipogenesis



Adipogenesis is a highly regulated process involving a cascade of transcription factors and signaling molecules. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key player in promoting adipocyte differentiation.[11][12] Insulin, a potent inducer of adipogenesis, activates this pathway, leading to the expression of master adipogenic transcription factors such as PPARy and C/EBPa.[11][13] MMPs are known to be involved in the extracellular matrix remodeling that is essential for adipocyte differentiation and expansion.[5]



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Role of MMPs in Adipogenesis Signaling



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